molecular formula C8H10N4 B2774437 7-Azido-5,6,7,8-tetrahydroindolizine CAS No. 2219408-28-1

7-Azido-5,6,7,8-tetrahydroindolizine

Cat. No.: B2774437
CAS No.: 2219408-28-1
M. Wt: 162.196
InChI Key: FJNAQKOHFFKMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Azido-5,6,7,8-tetrahydroindolizine is a heterocyclic compound that features an azido group attached to a tetrahydroindolizine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azido-5,6,7,8-tetrahydroindolizine typically involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester to produce 6,7-dihydroindolizin-8(5H)-one. This intermediate is then subjected to formylation at the C-3 position, followed by reduction to yield the desired compound . The reaction conditions often include the use of formylating agents and reducing agents under controlled temperatures and pressures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

7-Azido-5,6,7,8-tetrahydroindolizine can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the azido group.

Major Products

The major products formed from these reactions include amines, nitro compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 7-Azido-5,6,7,8-tetrahydroindolizine exerts its effects is primarily through its interaction with biological molecules. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological processes. The tetrahydroindolizine scaffold can interact with various molecular targets, including enzymes and receptors, influencing their activity and pathways involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Azido-5,6,7,8-tetrahydroindolizine is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it particularly valuable in applications requiring specific and selective chemical modifications.

Properties

IUPAC Name

7-azido-5,6,7,8-tetrahydroindolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-11-10-7-3-5-12-4-1-2-8(12)6-7/h1-2,4,7H,3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNAQKOHFFKMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2CC1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.